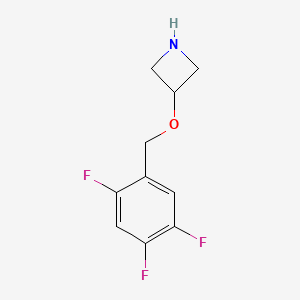
3-((2,4,5-Trifluorobenzyl)oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2,4,5-Trifluorobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a trifluorobenzyl group attached via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4,5-Trifluorobenzyl)oxy)azetidine typically involves the reaction of azetidine with 2,4,5-trifluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2,4,5-Trifluorobenzyl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
3-((2,4,5-Trifluorobenzyl)oxy)azetidine has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((2,4,5-Trifluorobenzyl)oxy)azetidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring.
Other Azetidines: Compounds with different substituents on the azetidine ring.
Uniqueness
3-((2,4,5-Trifluorobenzyl)oxy)azetidine is unique due to the presence of the trifluorobenzyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and potential biological activity.
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
3-[(2,4,5-trifluorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H10F3NO/c11-8-2-10(13)9(12)1-6(8)5-15-7-3-14-4-7/h1-2,7,14H,3-5H2 |
InChI Key |
QISAKUWPQYZXHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


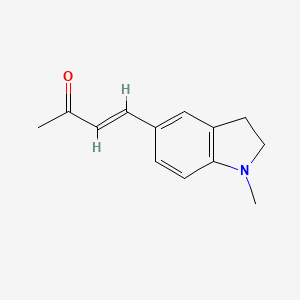
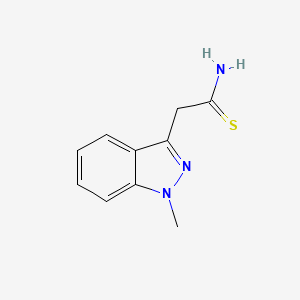
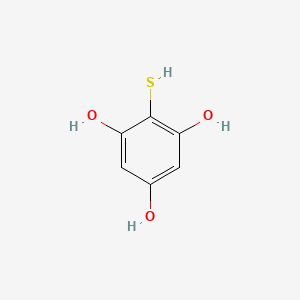
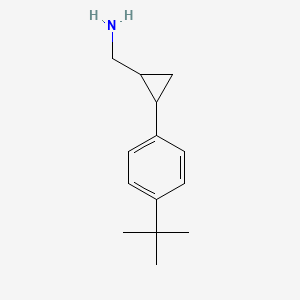
![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13601048.png)
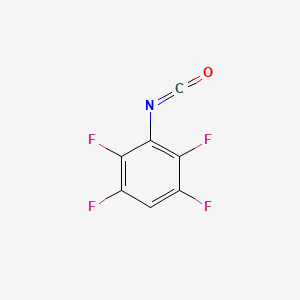
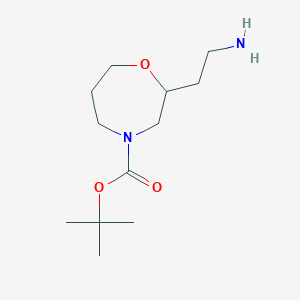
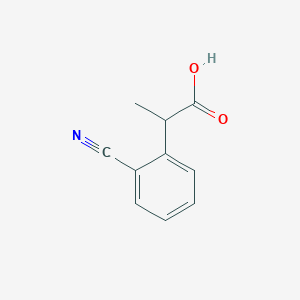
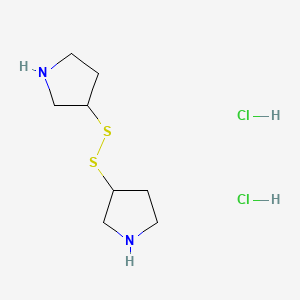
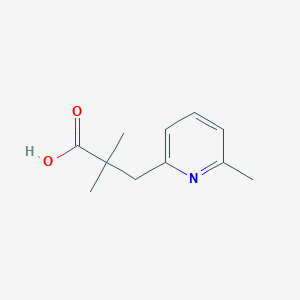
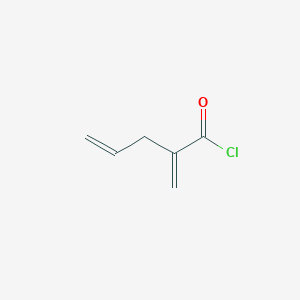
![Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13601104.png)
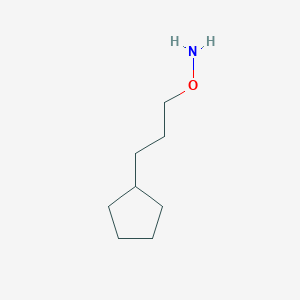
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13601108.png)
